4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Metabolic Activity Studies
Compounds closely related to "4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride" have been studied for their metabolic effects in animal models. For example, a study on obese rats showed that a structurally similar compound reduced food intake and weight gain, indicating its potential for research into obesity and metabolic disorders (Massicot, Steiner, & Godfroid, 1985).
Molecular Interaction Studies
Another area of interest is the investigation of molecular interactions, such as the binding of piperidine derivatives to cannabinoid receptors. This research is crucial for understanding receptor-ligand dynamics and could inform the development of new pharmaceuticals (Shim et al., 2002).
Corrosion Inhibition Research
Piperidine derivatives have also been explored for their potential as corrosion inhibitors for metals in acidic environments. This application is significant for industries looking to protect infrastructure and machinery from corrosion damage (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Synthesis and Chemical Interaction Research
The synthesis and chemical interactions of piperidine derivatives, including efforts to create novel compounds with specific properties, are a key research application. Studies in this area contribute to the broader chemical and pharmaceutical fields by providing new compounds for testing and application development (Ji Ya-fei, 2011).
Safety and Hazards
The safety data sheet for a similar compound, “4-(4-chlorophenyl)-piperidine hydrochloride”, indicates that it is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . It’s important to handle such compounds with appropriate safety measures.
Properties
IUPAC Name |
4-[(2,5-dichlorophenyl)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N.ClH/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTPAGQKEHEPPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=C(C=CC(=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.